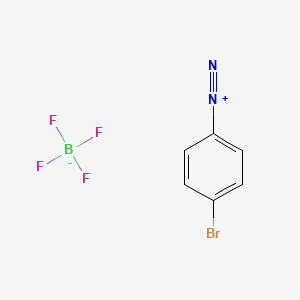

4-Bromobenzenediazonium tetrafluoroborate

Description

Propriétés

IUPAC Name |

4-bromobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTCQUCYDJZGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-40-5 | |

| Record name | Benzenediazonium, 4-bromo-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-bromobenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies

Conventional Synthetic Routes to 4-Bromobenzenediazonium (B8398784) Tetrafluoroborate (B81430)

The traditional batch synthesis of 4-bromobenzenediazonium tetrafluoroborate primarily relies on the diazotization of 4-bromoaniline (B143363) and subsequent counterion exchange.

Diazotization of 4-Bromoaniline Precursors

The most common method for the synthesis of this compound involves the diazotization of 4-bromoaniline. This reaction is typically carried out by treating the aniline (B41778) precursor with a nitrosating agent, such as sodium nitrite (B80452), in the presence of a strong acid.

A general laboratory procedure involves dissolving 4-bromoaniline in an aqueous solution of tetrafluoroboric acid (HBF₄). rsc.org The mixture is cooled, typically to 0°C, and a solution of sodium nitrite (NaNO₂) in water is added dropwise. rsc.org The reaction mixture is stirred for a period at this low temperature to ensure complete formation of the diazonium salt. rsc.org The resulting this compound often precipitates out of the solution as a solid. rsc.orgarkat-usa.org The solid product can then be collected by filtration, washed, and dried. rsc.org

An alternative approach involves the use of hydrochloric acid (HCl) during the diazotization, followed by the addition of a tetrafluoroborate source. arkat-usa.org In this method, the aryl amine is treated with sodium nitrite and hydrochloric acid under aqueous conditions to form the intermediate diazonium chloride salt. arkat-usa.org

| Reagent/Parameter | Typical Conditions |

| Starting Material | 4-Bromoaniline |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) |

| Acid | Tetrafluoroboric Acid (HBF₄) or Hydrochloric Acid (HCl) |

| Temperature | 0°C |

| Solvent | Water, Acetonitrile (B52724) |

Counterion Exchange Strategies

Counterion exchange is a crucial step when the initial diazotization is not performed directly with tetrafluoroboric acid. When an acid like hydrochloric acid is used, the initially formed diazonium salt has a chloride counterion. To obtain the more stable and isolable tetrafluoroborate salt, a source of the tetrafluoroborate anion is introduced.

Following the in-situ formation of the aryl diazonium chloride, sodium tetrafluoroborate (NaBF₄) or fluoroboric acid is added to the reaction mixture. arkat-usa.org This results in the precipitation of the desired this compound, as it is generally less soluble in the reaction medium than the corresponding chloride salt. arkat-usa.org This precipitation drives the equilibrium towards the formation of the tetrafluoroborate salt. arkat-usa.org

Advanced and Flow Synthesis Techniques for this compound

To overcome some of the limitations of batch processing, such as potential hazards associated with the accumulation of unstable diazonium salts, flow chemistry techniques have been developed for the synthesis of this compound.

Flow synthesis offers advantages such as improved safety, better temperature control, and higher yields. In a typical flow synthesis setup, a solution of the aryl amine (4-bromoaniline) in a suitable solvent like acetonitrile is mixed with a solution of a nitrosating agent (e.g., isopentyl nitrite) and an acid (e.g., ethanolic hydrochloric acid) in a continuous stream. arkat-usa.org This mixture passes through a reactor coil where the diazotization occurs. arkat-usa.org Subsequently, the stream containing the in-situ generated diazonium salt is passed through a cartridge packed with sodium tetrafluoroborate. arkat-usa.org This facilitates the counterion exchange, affording the final product in high yield and purity. arkat-usa.org

A comparative study has shown a significant increase in the yield of this compound when prepared under flow conditions compared to conventional batch synthesis. arkat-usa.org

| Synthesis Method | Scale (mmol) | Yield (%) |

| Batch | 1.55 | 90 |

| Flow | 1.52 | 99 |

This data highlights the efficiency and higher output of the flow synthesis method for the preparation of this compound. arkat-usa.org

Reaction Mechanisms and Chemical Reactivity of 4 Bromobenzenediazonium Tetrafluoroborate

Fundamental Reactivity Pathways

The fundamental reactivity of 4-bromobenzenediazonium (B8398784) tetrafluoroborate (B81430) is governed by the inherent electronic properties of the aryldiazonium cation. The positively charged diazonium group is a powerful electron-withdrawing entity, which significantly influences the electron density of the attached benzene (B151609) ring and serves as the primary site of chemical attack.

Aryldiazonium salts, including 4-bromobenzenediazonium tetrafluoroborate, can be conceptualized as nitrogen-based Lewis acids. researchgate.net The diazonium cation possesses a localized positive charge, making it an effective electron pair acceptor. youtube.com This Lewis acidic character is a cornerstone of its reactivity, particularly in reactions with Lewis bases. The interaction involves the donation of an electron pair from a Lewis base to the electrophilic diazonium cation.

| Property | Description |

| Lewis Acidity | The diazonium cation acts as an electron pair acceptor. |

| Electron Acceptor | The positively charged diazonium group readily accepts electrons from donor molecules. |

| Influence of Substituent | The electron-withdrawing nature of the bromine atom enhances the Lewis acidity of the diazonium cation. |

A predominant reaction pathway for this compound involves single-electron transfer (SET) mechanisms. rsc.orgacs.org In these processes, the diazonium cation accepts a single electron from a reducing agent, which can be a metal, an organic molecule, or an electrode. rsc.orgmasterorganicchemistry.com This electron transfer is a critical step that initiates the decomposition of the diazonium salt.

Upon accepting an electron, the 4-bromobenzenediazonium cation is reduced to a highly unstable radical species. This intermediate rapidly undergoes fragmentation, leading to the irreversible loss of a dinitrogen molecule (N₂), which is a thermodynamically very stable leaving group. libretexts.org The stability of the leaving group is a major driving force for this reaction. The other product of this fragmentation is a highly reactive aryl radical. The general scheme for this process is depicted below:

[Br-C₆H₄-N₂]⁺ + e⁻ → [Br-C₆H₄-N₂]• → Br-C₆H₄• + N₂

The facility with which aryldiazonium salts undergo SET is reflected in their relatively low reduction potentials. scispace.com This makes them amenable to reduction by a wide range of reagents and conditions, including photochemical and electrochemical methods. acs.org

| Mechanism Step | Description |

| Electron Transfer | The diazonium cation accepts a single electron from a reducing agent. |

| Formation of Radical | An unstable diazenyl radical intermediate is formed. |

| Fragmentation | The radical intermediate rapidly loses a molecule of dinitrogen (N₂). |

| Product Formation | A highly reactive aryl radical is generated. |

The formation of the 4-bromophenyl radical is a key consequence of the single-electron transfer mechanism. nih.gov This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent chemical transformations. lookchem.com The presence of the unpaired electron on the phenyl ring makes it a potent species for initiating radical chain reactions or for addition to other molecules.

Once formed, the 4-bromophenyl radical can undergo several reaction pathways, depending on the reaction conditions and the presence of other reagents. Common fates of the aryl radical include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule, leading to the formation of bromobenzene (B47551).

Addition to a Multiple Bond: The aryl radical can add to an alkene or alkyne, forming a new carbon-carbon bond and a new radical species.

Reaction with a Radical Scavenger: In the presence of a radical scavenger, the aryl radical can be trapped to form a stable product.

The transient nature of the 4-bromophenyl radical makes its direct observation challenging. However, its existence is well-supported by the nature of the products formed in reactions involving this compound under reducing conditions. Other potential intermediates in these reactions include radical adducts formed from the addition of the aryl radical to other species present in the reaction mixture.

| Intermediate/Product | Formation Pathway |

| 4-Bromophenyl radical | Formed via single-electron transfer to the diazonium cation followed by loss of N₂. |

| Bromobenzene | Formed by hydrogen atom abstraction by the 4-bromophenyl radical. |

| Radical Adducts | Formed by the addition of the 4-bromophenyl radical to multiple bonds or other radical traps. |

Nucleophilic Addition Reactions

In addition to radical-mediated pathways, this compound can also undergo nucleophilic addition reactions. In these reactions, a nucleophile attacks the terminal nitrogen atom of the diazonium group. This type of reactivity is distinct from the processes involving the loss of the dinitrogen moiety.

The direct coupling of this compound with imidazoles to form a direct carbon-carbon or carbon-nitrogen bond between the aryl ring and the imidazole (B134444) ring is not a widely reported reaction pathway. While imidazoles can act as bases or ligands in various transition metal-catalyzed reactions involving aryldiazonium salts, a direct nucleophilic attack of the imidazole ring on the diazonium cation leading to a stable coupled product is less common. The more typical reaction of aryldiazonium salts with electron-rich aromatic and heteroaromatic compounds is azo coupling, where the terminal nitrogen of the diazonium group is attacked by the electron-rich ring.

N-Heterocyclic carbenes (NHCs) are strong nucleophiles and can react with aryldiazonium salts. The reaction involves the nucleophilic attack of the carbene carbon atom on the terminal nitrogen atom of the diazonium group. This leads to the formation of an azo-imidazolium salt. researchgate.net This type of reaction is known for aryldiazonium salts in general, and it is expected that this compound would undergo a similar transformation.

The resulting products, arylazophosphonium or azoimidazolium salts, are often colored compounds and have been investigated for their potential as dyes. researchgate.net The reaction proceeds via an electron-pair transfer mechanism, where the NHC acts as a Lewis base donating its lone pair of electrons to the diazonium cation, which acts as a Lewis acid.

| Reactant | Product | Reaction Type |

| N-Heterocyclic Carbene | Azoimidazolium salt | Nucleophilic addition to the terminal nitrogen |

Coupling with Phosphines

The direct coupling of this compound with phosphines is a less commonly documented reaction pathway compared to other transformations of diazonium salts. While phosphines are well-known for their reactions with various organic compounds, such as in the Wittig and Appel reactions, their specific coupling mechanism with this particular diazonium salt is not extensively detailed in the readily available scientific literature. General reactivity principles suggest that the electrophilic diazonium group could potentially react with the nucleophilic phosphine. However, without specific studies on this reaction, a detailed, confirmed mechanism cannot be provided.

Coupling with Tertiary Amines

The reaction of this compound with tertiary amines, such as pyridine (B92270), can proceed through a pyridine-promoted dediazoniation process. This reaction is understood to involve the formation of an aryl radical intermediate.

The proposed mechanism initiates with the reaction of the aryldiazonium salt with pyridine to form an aryldiazopyridinium species. This intermediate is unstable and undergoes homolytic decomposition, leading to the formation of a 4-bromophenyl radical, a pyridinium (B92312) tetrafluoroborate radical, and the evolution of nitrogen gas. The highly reactive 4-bromophenyl radical can then participate in various subsequent reactions, depending on the other reagents present in the reaction mixture. For instance, it can be trapped by other molecules to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Table 1: Proposed Intermediates in the Pyridine-Promoted Dediazoniation of this compound

| Intermediate | Structure | Role in Mechanism |

| Aryldiazopyridinium ion | [Ar-N=N-Py]⁺ | Unstable intermediate formed from the reaction of the diazonium salt and pyridine. |

| 4-Bromophenyl radical | 4-Br-C₆H₄• | Highly reactive species formed upon decomposition of the aryldiazopyridinium ion. |

| Pyridinium tetrafluoroborate radical | [Py-BF₄]• | Radical species formed alongside the aryl radical and nitrogen gas. |

Dediazonation Pathways

Dediazonation, the elimination of the dinitrogen moiety from a diazonium salt, is a fundamental process in the chemistry of these compounds and can be initiated through various means, including thermal, photochemical, and electrochemical methods. These pathways lead to the formation of highly reactive intermediates, which are pivotal in numerous synthetic applications.

Thermal Dediazonation Mechanisms

The thermal decomposition of this compound is a classic method for the generation of an aryl cation, which is a key intermediate in the Balz-Schiemann reaction to produce aryl fluorides. acs.org When heated, either in the solid state or in solution, the C-N bond cleaves heterolytically to release molecular nitrogen, a thermodynamically very stable molecule, and form a high-energy 4-bromophenyl cation. acs.org

The tetrafluoroborate anion ([BF₄]⁻) present in the salt can then act as a fluoride (B91410) donor to the aryl cation, resulting in the formation of 4-bromofluorobenzene and boron trifluoride (BF₃). The generally accepted mechanism for this fluorodediazoniation is Sₙ1-like, proceeding through the aryl cation intermediate. acs.org However, the reaction conditions, particularly the solvent, can significantly influence the reaction pathway and the distribution of products. acs.org In some solvents, a competing radical pathway may occur, leading to hydrodediazoniation products. acs.org

Table 2: Influence of Solvent on the Thermal Decomposition Products of Aryldiazonium Tetrafluoroborates

| Solvent | Major Product Type | Proposed Intermediate |

| Non-polar, low-polarity | Aryl fluoride | Aryl cation |

| Protic (e.g., ethanol) | Hydrodediazoniation product (benzene derivative) | Aryl radical |

Photochemical Dediazonation Mechanisms

The decomposition of this compound can also be induced by photochemical means, typically involving irradiation with ultraviolet (UV) light. Similar to thermal decomposition, photochemical dediazoniation can proceed through either a heterolytic or homolytic cleavage of the C-N bond, leading to the formation of an aryl cation or an aryl radical, respectively.

The specific pathway is often dependent on the solvent and the presence of other reagents. In non-polar solvents, the formation of the aryl cation is often favored, leading to products analogous to the thermal Balz-Schiemann reaction. acs.org However, in the presence of suitable electron donors or in certain solvents, a photoinduced electron transfer (PET) can occur, leading to the formation of a 4-bromophenyl radical. This radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield bromobenzene or engage in other radical-mediated reactions. The use of visible light in conjunction with a photosensitizer can also promote the formation of aryl radicals.

Electrochemical Dediazonation Mechanisms

The electrochemical reduction of this compound at an electrode surface provides another pathway for dediazoniation. This process typically involves a one-electron transfer to the diazonium cation, leading to the formation of a transient diazenyl radical, which rapidly loses a molecule of nitrogen to generate a 4-bromophenyl radical. mdpi.com

This aryl radical can then react in several ways. It can be further reduced at the electrode to form an aryl anion, which can then be protonated by a proton source in the electrolyte to give bromobenzene. Alternatively, the aryl radical can react with the electrode surface itself, leading to the formation of a covalent bond and the modification of the electrode surface. This latter process is known as electrografting and is a common method for creating functionalized surfaces. mdpi.com The specific outcome of the electrochemical reduction is influenced by factors such as the electrode material, the applied potential, and the composition of the electrolyte solution. mdpi.com

Reductive Dediazonation with Specific Reagents (e.g., L-Ascorbic Acid)

The reductive dediazoniation of aryldiazonium salts can be achieved using various reducing agents. While the use of L-ascorbic acid as a reducing agent is well-established in many chemical reactions, its specific application for the reductive dediazoniation of this compound is not extensively documented in dedicated studies. In principle, L-ascorbic acid, being a good electron donor, could reduce the diazonium salt to generate the corresponding aryl radical. This radical would then abstract a hydrogen atom from the solvent or another hydrogen donor to yield bromobenzene. However, without specific experimental data and mechanistic studies for this particular reaction, a detailed mechanism remains speculative.

Decomposition Studies and Stability Analysis of 4 Bromobenzenediazonium Tetrafluoroborate

Thermal Stability Profiles and Kinetic Studies

The thermal stability of aryldiazonium tetrafluoroborate (B81430) salts, including 4-bromobenzenediazonium (B8398784) tetrafluoroborate, is a critical factor in their isolation, storage, and synthetic application. These salts are generally more stable than their corresponding halides, often allowing for their isolation as solid materials. at.uastackexchange.com The decomposition of these salts is typically a first-order process, following SN1 type mechanisms. scientificupdate.com

Studies on the thermal behavior of 4-bromobenzenediazonium tetrafluoroborate indicate a specific temperature range for its decomposition. Differential scanning calorimetry (DSC) data shows that the initial decomposition temperature for the para-bromo substituted diazonium salt is approximately 140 °C. whiterose.ac.uk Another source lists the decomposition temperature as being between 135-140 °C. chemicalbook.com This thermal profile is influenced by the nature of the substituent on the aromatic ring. Halogen substituents in the para position, such as bromine, have been shown to increase the initial decomposition temperature and decrease the enthalpy of decomposition, contributing to greater thermal stability compared to unsubstituted or some meta-substituted analogs. chemrxiv.org

Kinetic studies of the thermolysis of benzenediazonium (B1195382) tetrafluoroborate suggest a mechanism involving the formation of a neutral complex prior to the release of nitrogen gas and the formation of products. stackexchange.com The rate of decomposition is highly dependent on temperature. For instance, in the context of the Balz-Schiemann reaction, the thermal decomposition of this compound in chlorobenzene (B131634) at 80 °C for up to 48 hours yields only trace amounts of the desired fluorinated product. acs.orgnih.gov However, increasing the temperature to 90 °C significantly accelerates the decomposition, leading to a 78% yield of 1-bromo-4-fluorobenzene (B142099). acs.orgnih.gov This demonstrates a strong kinetic dependence on temperature for the productive decomposition of the salt.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Initial Decomposition Temperature | 140 °C | whiterose.ac.uk |

| Decomposition Range | 135-140 °C | chemicalbook.com |

| Reaction Temperature (Chlorobenzene) | 80 °C | acs.orgnih.gov |

| Product Yield at 80 °C | Trace amounts | acs.orgnih.gov |

| Reaction Temperature (Chlorobenzene) | 90 °C | acs.orgnih.gov |

| Product Yield at 90 °C | 78% | acs.orgnih.gov |

Photolytic Decomposition Investigations

The decomposition of this compound can also be induced photochemically. Studies have shown that visible-light irradiation can promote the decomposition of aryldiazonium tetrafluoroborates, offering a milder alternative to high-temperature thermal methods. nih.govacs.org

However, this compound has been found to be relatively stable under certain photolytic conditions. acs.org For example, treatment of this compound in chlorobenzene under purple-LED irradiation at temperatures up to 50 °C did not yield the desired fluorinated product. acs.orgnih.gov This suggests a higher activation barrier for the photolytic decomposition of this specific salt compared to other substituted aryldiazonium tetrafluoroborates.

For more stable aryldiazonium tetrafluoroborates, a combination of gentle heating and visible-light irradiation has been shown to be beneficial for promoting the transformation. nih.govacs.org While specific data for the combined effect on this compound is not detailed, the general principle suggests that photolysis might be facilitated at temperatures lower than those required for purely thermal decomposition. The choice of solvent also plays a crucial role in the efficiency of photolytic decomposition, with low- or non-polar solvents generally improving the process. acs.org

Influence of Solvent Environment on Stability and Decomposition Products

The solvent environment has a profound impact on the stability and decomposition pathways of this compound. The choice of solvent can influence reaction rates and product distribution, particularly in thermal and photochemical reactions. scientificupdate.comacs.org

Research indicates that low- or non-polar solvents can enhance the pyrolysis and photolysis of aryldiazonium tetrafluoroborates. acs.orgacs.org Solvents such as chlorobenzene (PhCl) and hexane (B92381) are considered reliable media for these transformations. acs.org For this compound, chlorobenzene has been demonstrated as an effective medium for its thermal decomposition. At 90 °C in chlorobenzene, the salt decomposes to yield 1-bromo-4-fluorobenzene in 78% yield. nih.gov

The solubility of the diazonium salt in the chosen solvent can also affect the reaction outcome. The superior solubility of many aryldiazonium tetrafluoroborates in chlorobenzene compared to hexane might explain why it often serves as a more effective medium at lower reaction temperatures. nih.gov In contrast, using more polar or reactive solvents can lead to different products. For example, in deep eutectic solvents (DESs) formed by glycerol (B35011) and potassium bromide, 4-nitrobenzenediazonium (B87018) tetrafluoroborate (a related compound) yielded a mixture of halogenation and reduction products, highlighting the active role the solvent system can play in determining the reaction's course. nih.gov

Table 2: Effect of Solvent on Thermal Decomposition of this compound

| Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorobenzene | 80 °C | 1-bromo-4-fluorobenzene | Trace | acs.orgnih.gov |

| Chlorobenzene | 90 °C | 1-bromo-4-fluorobenzene | 78% | acs.orgnih.gov |

Role of Substituents and Counterions on Diazonium Salt Stability

The stability of aryldiazonium salts is significantly influenced by both the substituents on the aromatic ring and the nature of the counterion. at.uachemrxiv.org

Substituent Effects: The electronic properties of the substituent play a crucial role. The bromine atom at the para-position of this compound acts as an electron-withdrawing group through its inductive effect, which generally increases the stability of the diazonium salt. chemrxiv.org Studies comparing various monosubstituted aryldiazonium salts have shown that halogens in the para-position tend to increase the initial decomposition temperature, making the salt more thermally stable. chemrxiv.org This stabilizing effect is in contrast to some electron-donating groups, which can decrease the stability of the diazonium salt. whiterose.ac.uk

Counterion Effects: The tetrafluoroborate (BF₄⁻) anion is key to the relative stability of this compound, especially when compared to diazonium salts with other counterions like chloride. at.uastackexchange.com Aryldiazonium tetrafluoroborate salts are often stable enough to be isolated as solids at room temperature and are generally shock-insensitive. stackexchange.comscientificupdate.com The stability is attributed in part to the size and charge distribution of the BF₄⁻ anion. stackexchange.com While tetrafluoroborate salts are considered stable, even greater yields in decomposition reactions have been reported with other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) for certain substrates, although these may pose different handling challenges. scientificupdate.comwikipedia.org

Balz-Schiemann Reaction as a Decomposition Pathway

The Balz-Schiemann reaction is the classic and most significant thermal decomposition pathway for this compound. wikipedia.orgnumberanalytics.com This reaction involves the thermal decomposition of the isolated diazonium tetrafluoroborate salt to produce the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. nih.govnumberanalytics.com The BF₄⁻ counterion itself serves as the fluoride source in this process. acs.org

The reaction is a cornerstone method for introducing a fluorine atom onto an aromatic ring. libretexts.org For this compound, the reaction proceeds as follows:

BrC₆H₄N₂⁺BF₄⁻(s) → BrC₆H₄F(g) + N₂(g) + BF₃(g)

As noted previously, the reaction conditions are critical for achieving a good yield. The thermal decomposition of this compound requires relatively high temperatures. A study showed that heating the salt in chlorobenzene at 90°C was necessary to obtain a 78% yield of 1-bromo-4-fluorobenzene, as lower temperatures were ineffective. nih.gov This underscores the thermal stability of the salt and the energy required to initiate this specific decomposition pathway. The mechanism is generally accepted to be SN1-like, proceeding through the formation of a highly unstable aryl cation intermediate. acs.orgnih.gov

Applications in Advanced Organic Synthesis Involving 4 Bromobenzenediazonium Tetrafluoroborate

Cross-Coupling Reactions

The presence of the diazonium group makes 4-bromobenzenediazonium (B8398784) tetrafluoroborate (B81430) an excellent coupling partner in various transition metal-catalyzed reactions. This reactivity has been harnessed to forge new carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of biaryl compounds, has been successfully employed with 4-bromobenzenediazonium tetrafluoroborate. In a notable example, the coupling of this compound with phenylboronic acid, catalyzed by palladium nanoparticles supported on aluminum hydroxide, proceeds efficiently at room temperature in methanol (B129727) without the need for a ligand or base to afford 4-bromobiphenyl (B57062) in high yield. nih.govresearchgate.net

A specific protocol involves the reaction of this compound with 4-methylphenylboronic acid. This reaction, catalyzed by a palladium complex, provides the corresponding 4-bromo-4'-methylbiphenyl. nih.gov The reaction conditions and yield for this transformation are summarized in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Methanol | 25 | 78 |

This methodology demonstrates the utility of this compound as a readily activated arylating agent in Suzuki-Miyaura cross-coupling reactions.

Mizoroki-Heck Reactions with Fluorine-Containing Alkenes

The Mizoroki-Heck reaction provides a powerful tool for the arylation of alkenes. This compound has been shown to be an effective coupling partner in reactions with fluorine-containing alkenes, leading to the synthesis of valuable fluorinated organic molecules. researchgate.net

For instance, the palladium-catalyzed Heck-type reaction between this compound and a fluorous-tagged alkene has been utilized in the divergent preparation of fluorous-Fmoc reagents. This reaction demonstrates good chemoselectivity, with the arylation occurring exclusively at the double bond. researchgate.net The general scheme for this type of reaction involves the palladium-catalyzed coupling of the diazonium salt with the fluorinated alkene, typically in the presence of a palladium(II) acetate (B1210297) catalyst in a polar solvent like ethanol.

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the well-established Suzuki-Miyaura and Mizoroki-Heck reactions, this compound participates in a variety of other transition metal-catalyzed cross-coupling reactions.

Hiyama Coupling: This reaction involves the cross-coupling of organosilanes with organic halides or triflates. Arenediazonium tetrafluoroborate salts, including bromo-substituted variants, have been successfully coupled with organosilanes like dimethoxydiphenylsilane (B146717) using a palladium acetate catalyst in methanol at room temperature. researchgate.net This provides a fluoride-free pathway to biaryl compounds.

Sonogashira Coupling: While specific examples with this compound are less commonly reported, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a plausible transformation. nih.govrsc.orgscirp.orgresearchgate.net The high reactivity of the diazonium salt could potentially allow for milder reaction conditions compared to traditional aryl halides.

Stille Coupling: Similarly, the Stille reaction, which couples organotin compounds with sp²-hybridized organic halides, represents another potential application for this compound. nih.govnih.govresearchgate.net The electrophilic nature of the diazonium salt makes it a suitable candidate for the transmetalation step in the Stille catalytic cycle.

Functionalization of Complex Molecules

The reactivity of this compound extends to the functionalization of complex heterocyclic systems through azo coupling and C-H arylation reactions.

Azo Coupling Reactions (e.g., Azoimidazolium Salts, Azoindolizine Derivatives)

Azo coupling is a classic reaction of diazonium salts, leading to the formation of brightly colored azo compounds. This reaction has been adapted for the synthesis of functionalized heterocyclic derivatives. researchgate.netkobe-u.ac.jpnih.gov

Azoindolizine Derivatives: A rapid and efficient method for the synthesis of azoindolizine derivatives involves the reaction of indolizine (B1195054) with this compound. researchgate.netkobe-u.ac.jpnih.gov The reaction proceeds smoothly at room temperature in dichloromethane, affording the desired 3-(4-bromophenylazo)indolizine in excellent yield. kobe-u.ac.jp

| Reactant 1 | Reactant 2 | Solvent | Time (min) | Yield (%) |

| Indolizine | This compound | CH₂Cl₂ | 5 | 97 |

Azoimidazolium Salts: While less documented, the synthesis of azoimidazolium salts through the coupling of this compound with N-substituted imidazoles is a feasible synthetic route. This would involve the electrophilic attack of the diazonium cation on the electron-rich imidazole (B134444) ring.

C-H Arylation Reactions

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the pre-functionalization of substrates. This compound has been utilized as an arylating agent in the palladium-catalyzed C-H functionalization of various heteroarenes. nih.govmdpi.com

For example, the palladium-catalyzed C-H arylation of benzofuran (B130515) with aryldiazonium tetrafluoroborates has been reported to proceed effectively. researchgate.netnih.gov This reaction allows for the direct introduction of the 4-bromophenyl group onto the heterocyclic core. The C-H arylation of other heterocycles such as pyrroles, furans, and imidazoles with diazonium salts is also an active area of research, offering a direct route to complex arylated products. nih.govresearchgate.netkobe-u.ac.jpnih.govnih.govrsc.orgrsc.orgrsc.org

Arylborinic Ester Formation

The transformation of aryldiazonium salts, such as this compound, into arylborinic esters, particularly arylboronic pinacol (B44631) esters, represents a significant process in modern organic synthesis. These esters are valuable intermediates, widely used in cross-coupling reactions like the Suzuki-Miyaura coupling. Various methodologies have been developed for this conversion, often proceeding through aryl radical intermediates. These methods can be broadly categorized into metal-free and catalyst-driven processes.

Research has demonstrated that the borylation of stable aryldiazonium tetrafluoroborates can proceed under catalyst-free conditions. orgsyn.org A notable example involves the reaction in an acetone-water solution, where water plays a critical role in promoting the transformation. orgsyn.org Mechanistic studies suggest that this reaction follows a radical pathway. The generation of aryl radicals from aryldiazonium salts can also be promoted by simple organic molecules like pyridine (B92270). nih.gov In this process, the aryldiazonium salt reacts with pyridine, leading to decomposition into an aryl radical, which is then trapped by a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) to form the desired arylboronic ester. nih.gov

In addition to catalyst-free methods, various catalyzed reactions have been developed to enhance efficiency and expand the substrate scope. Visible light-promoted photoredox catalysis has emerged as a powerful tool. Organic dyes, such as Eosin Y, can catalyze the reduction of stable aryldiazonium tetrafluoroborate salts to generate aryl radicals. orgsyn.org These radicals subsequently react with bis(pinacolato)diboron to yield the corresponding arylboronic esters in moderate to good yields for both electron-poor and electron-rich aromatic systems. orgsyn.org This photocatalytic approach avoids the need for metal reagents and often proceeds under mild, room-temperature conditions. orgsyn.org Furthermore, zinc-catalyzed borylation of aryldiazonium salts has also been reported as an effective method. orgsyn.org

The table below summarizes various conditions reported for the borylation of aryldiazonium tetrafluoroborates, illustrating the diversity of approaches available for synthesizing arylboronic esters.

| Catalyst/Promoter | Boron Source | Solvent | Conditions | Yield (%) | Ref. |

| None | B₂(OH)₄ | MeOH/aq. HCl | 0-5 °C | Moderate to Good | orgsyn.org |

| None (Radical) | Bis(pinacolato)diboron | Acetone-Water | - | - | orgsyn.org |

| Eosin Y | Bis(pinacolato)diboron | - | Visible Light | Moderate to Good | orgsyn.org |

| Zn(ClO₄)₂ | - | Methanol | 40 °C | - | orgsyn.org |

| Pyridine | Bis(pinacolato)diboron | MeCN | 2 h, N₂ | Varies | nih.gov |

Surface Functionalization and Material Science Applications of 4 Bromobenzenediazonium Tetrafluoroborate

Grafting Methodologies

The covalent attachment of aryl groups from 4-bromobenzenediazonium (B8398784) tetrafluoroborate (B81430) to a surface is predicated on the reduction of the diazonium cation. This reduction generates a highly reactive aryl radical, which then forms a stable covalent bond with the substrate. This process can be initiated through several methods, each offering distinct advantages in terms of control over the resulting layer thickness and morphology.

Electrochemical Grafting Techniques

Electrochemical grafting is a widely employed method for the surface modification of conductive materials. The process involves the application of an electrical potential to a working electrode immersed in a solution containing the diazonium salt. In the case of 4-bromobenzenediazonium tetrafluoroborate, the electrochemical reduction of the diazonium cation (Br-C₆H₄-N₂⁺) initiates the grafting process. This reduction leads to the release of a dinitrogen molecule and the formation of a 4-bromophenyl radical (Br-C₆H₄•), which then covalently bonds to the electrode surface.

This technique has been successfully applied to various carbon surfaces, including glassy carbon and highly oriented pyrolytic graphite (B72142) (HOPG) acs.org. The extent of surface coverage can be controlled by parameters such as the concentration of the diazonium salt and the duration of the electrolysis acs.org. Cyclic voltammetry is a common technique used to both initiate and monitor the grafting process. Typically, a potential sweep to negative values triggers the irreversible reduction of the diazonium salt, and subsequent cycles show a decrease in current, indicating the passivation of the electrode surface by the grafted organic layer.

| Parameter | Typical Value/Range | Effect on Grafting |

| Potential | Negative scan to reduction potential | Initiates the formation of aryl radicals |

| Concentration | Millimolar (mM) range | Influences the thickness and density of the grafted layer |

| Solvent | Acetonitrile (B52724) (ACN) | Provides a suitable medium for the electrochemical reaction |

| Scan Rate | 50-100 mV/s | Affects the growth kinetics of the film |

Spontaneous Grafting on Conductive and Semiconductive Surfaces

One of the remarkable features of diazonium salts, including this compound, is their ability to spontaneously graft onto a variety of surfaces without the need for an external stimulus like electricity or light. This spontaneous reaction is particularly effective on surfaces that are sufficiently reducing to donate an electron to the diazonium cation.

Carbon-based materials, such as graphene and carbon nanotubes, are excellent substrates for spontaneous grafting due to their inherent reducing properties researchgate.net. The mechanism involves a direct electron transfer from the carbon surface to the 4-bromobenzenediazonium cation, leading to the formation of the 4-bromophenyl radical and its subsequent covalent attachment to the surface. Research has shown that the nature of the carbon surface can influence the grafting process. For instance, on carbon-coated LiFePO₄ particles, this compound has been shown to react spontaneously in organic media nih.gov. The efficiency of this spontaneous grafting can be influenced by the nature of the substrate and the reaction conditions nih.govresearchgate.net.

A key study on mechanically exfoliated graphene revealed that the spontaneous functionalization with this compound is site-dependent. Covalent bonding occurs preferentially at the more reactive edges of the graphene sheet, while non-covalent π-π stacking interactions are observed on the inert basal plane acs.org. This distinction is crucial for understanding and controlling the modification of graphene's properties.

Chemical Reducing Agent-Induced Grafting

In situations where the substrate is not sufficiently reducing to initiate spontaneous grafting, or when greater control over the reaction is desired, chemical reducing agents can be employed. These agents donate an electron to the 4-bromobenzenediazonium cation in solution, generating the 4-bromophenyl radical, which can then react with the surface.

Commonly used mild reducing agents include hypophosphorous acid and ascorbic acid researchgate.net. The process involves simply immersing the substrate in a solution containing both the diazonium salt and the reducing agent. This method is advantageous as it can be applied to a wide range of materials, including those that are not conductive. While specific studies focusing solely on this compound with chemical reducing agents are less common in the readily available literature, the general principle of diazonium salt reduction is well-established and applicable. The choice of reducing agent and reaction conditions can be tailored to control the rate of radical generation and, consequently, the extent of surface functionalization.

Functionalization of Carbon-Based Materials

The unique properties of carbon-based materials, particularly graphene, make them prime candidates for surface functionalization. The introduction of 4-bromophenyl groups onto these materials can significantly alter their chemical and electronic characteristics.

Graphene Functionalization (Covalent vs. Non-Covalent Interactions)

As previously mentioned, the interaction of this compound with graphene is a nuanced process involving both covalent and non-covalent interactions, depending on the specific location on the graphene lattice acs.org.

Covalent Functionalization: At the edges and defect sites of a graphene sheet, the carbon atoms are more reactive. These sites readily form covalent C-C bonds with the 4-bromophenyl radicals generated from the diazonium salt. This covalent attachment disrupts the sp² hybridization of the carbon atoms at the bonding site, converting them to sp³ hybridization. This change in hybridization has a profound impact on the electronic structure of the graphene acs.org.

Non-Covalent Functionalization: On the defect-free, extended π-system of the graphene basal plane, the interaction is dominated by non-covalent forces. The aromatic ring of the 4-bromophenyl group can interact with the graphene lattice through π-π stacking. This type of interaction does not involve the formation of new covalent bonds and therefore preserves the sp² character of the graphene sheet acs.orgazonano.com.

The distinction between these two interaction modes is critical as they lead to different outcomes in terms of the material's properties.

| Interaction Type | Location on Graphene | Bonding Nature | Effect on Graphene Lattice |

| Covalent | Edges, Defect Sites | C-C single bond | sp² to sp³ hybridization change |

| Non-Covalent | Basal Plane | π-π stacking | Preservation of sp² hybridization |

The functionalization of graphene with this compound significantly modulates its electronic properties, primarily through a process known as chemical doping. Doping refers to the introduction of charge carriers (electrons or holes) into the material, which shifts the Fermi level.

The non-covalent adsorption of this compound on the basal plane of graphene has been shown to induce a p-doping effect acs.org. This means that electrons are withdrawn from the graphene sheet, leading to an increase in the concentration of holes as charge carriers. This p-doping effect can be clearly observed through Raman spectroscopy by monitoring the shifts in the G and 2D bands of the graphene spectrum acs.org. The electron-withdrawing nature of the bromophenyl group is a key factor in this charge transfer process.

The ability to controllably dope graphene through surface functionalization is of great interest for the development of graphene-based electronic devices, as it allows for the tuning of its conductivity and the creation of p-n junctions. The site-selective nature of the interaction with this compound offers a pathway to spatially pattern the electronic properties of graphene.

| Property | Change upon Functionalization | Underlying Mechanism |

| Doping Type | p-doping | Electron withdrawal by the bromophenyl group |

| Fermi Level | Shifts down (relative to the Dirac point) | Reduction in electron concentration |

| Charge Carriers | Increased hole concentration | Charge transfer from graphene to the adsorbate |

Applications in Supercapacitor Electrodes

While direct studies detailing the specific use of this compound for supercapacitor electrodes are not extensively available in the provided research, the broader class of aryldiazonium salts has been investigated for modifying graphene-based supercapacitor electrodes. core.ac.uk This suggests a potential application for this compound in this area. The functionalization of electrode materials with aryl groups can prevent the restacking of graphene sheets, ensuring that the full surface area remains accessible for ion adsorption and desorption, which is crucial for high-performance supercapacitors. core.ac.uk The grafted organic layers can act as molecular spacers, which may not diminish the total capacitance or impede ion movement. core.ac.uk

Carbon Felt Derivatization

The electrochemical reduction of this compound has been investigated as a method for the derivatization of carbon felt. sigmaaldrich.com This surface modification of carbon-based materials is a key strategy for improving the performance of electrodes in various electrochemical systems. While detailed findings from specific studies on this compound and carbon felt are limited in the provided search results, the modification of carbon felt electrodes, in general, aims to enhance their electrochemical activity and kinetic reversibility. mdpi.comnih.gov Surface treatments can introduce functional groups that act as active sites for redox reactions, which is particularly relevant for applications such as vanadium redox flow batteries. mdpi.com

Carbon Nanotubes Functionalization

The functionalization of single-walled carbon nanotubes (SWCNTs) with this compound has been demonstrated through electrochemical reduction. nih.govacs.org This process allows for the covalent attachment of 4-bromophenyl groups to the nanotube sidewalls. The degree of functionalization can be significant, with estimates as high as one out of every 20 carbon atoms in the nanotube framework bearing a functional group. nih.govacs.org

One of the key benefits of this derivatization is the significant improvement in the solubility of the carbon nanotubes in organic solvents. nih.govacs.org For instance, nanotubes derivatized with a 4-tert-butylbenzene moiety, a similar aryl group, showed enhanced solubility. nih.govacs.org This improved processability is crucial for the integration of carbon nanotubes into various material composites and electronic devices. The functionalizing moieties can often be removed by heating in an inert atmosphere, providing a degree of control over the surface chemistry. nih.govacs.org

Table 1: Effects of Functionalization on Carbon Nanotubes

| Functionalizing Agent | Method | Key Finding | Reference |

| This compound & other aryl diazonium salts | Electrochemical Reduction | High degree of functionalization (up to 1 in 20 carbons). | nih.govacs.org |

| 4-tert-butylbenzene diazonium salt | Electrochemical Reduction | Significantly improved solubility in organic solvents. | nih.govacs.org |

Functionalization of Metallic Surfaces (e.g., Au(111) Electrodes)

This compound has been utilized for the surface modification of gold (Au(111)) electrodes. sigmaaldrich.com The nature of the resulting organic film is highly dependent on the solvent used during the grafting process.

When the modification is carried out in an aqueous solution, a well-ordered monolayer of 4,4'-dibromobiphenyl is observed on the Au(111) surface. This is in contrast to the disordered thin organic films that form when the reaction is conducted in acetonitrile. The formation of a biphenyl monolayer from a bromobenzenediazonium salt suggests a radical-radical coupling reaction mechanism. The ability to form well-defined monolayers on gold surfaces is of significant interest for applications in molecular electronics and sensing, where precise control over the surface architecture is paramount.

Functionalization of Semiconductor Surfaces (e.g., Boron-Doped Nanocrystalline Diamond, SiCN)

This compound has been successfully employed in the functionalization of semiconductor surfaces, notably boron-doped nanocrystalline diamond (B:NCD) and silicon carbonitride (SiCN).

For B:NCD, the surface is first functionalized with 4-bromophenyl groups through diazonium coupling. nih.gov This initial layer can then be used as a platform for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to attach other organic molecules. scispace.com This multi-step functionalization strategy allows for the covalent attachment of complex molecules, such as dyes, to the diamond surface, which is relevant for the development of photoelectrochemical devices and sensors. nih.gov

In the case of SiCN, the grafting of 4-bromophenyl groups from this compound has been confirmed. The presence of bromine on the surface, an element not present in the pristine SiCN, serves as a clear indicator of successful functionalization. This demonstrates the versatility of diazonium chemistry for modifying a range of semiconductor materials.

Functionalization of Colloidal Nanocrystals

The surface functionalization of colloidal nanocrystals using this compound has been reported. acs.org This approach is part of a broader strategy for modifying the surface chemistry of nanocrystals to control their properties and processability. Fourier-transform infrared spectroscopy (FTIR) has been used to confirm the successful treatment of CoPt3 nanocrystals with this compound. acs.org This type of surface modification can be a crucial step in preparing nanocrystals for various applications by altering their solubility, stability, and electronic properties. acs.orgresearchgate.netnih.gov A generalized ligand-exchange strategy often involves replacing the original organic ligands on the nanocrystal surface, and diazonium compounds can play a role in this process. acs.orgresearchgate.netnih.gov

Formation of Thin Organic Films and Monolayers

The functionalization of surfaces with thin organic films and monolayers using this compound is a versatile technique in material science. This process is primarily achieved through two principal methods: electrochemical reduction and spontaneous grafting. These methods allow for the creation of covalently bonded aryl layers on a variety of substrates, fundamentally altering the surface properties.

The electrochemical reduction of this compound is a widely employed technique for modifying conductive surfaces. sigmaaldrich.com This process involves the transfer of an electron from the substrate (acting as the electrode) to the diazonium salt. This transfer initiates an irreversible reaction, leading to the release of a dinitrogen molecule and the formation of a highly reactive aryl radical. This radical then forms a stable, covalent bond with the substrate surface.

The thickness and morphology of the resulting film can be precisely controlled. While the formation of multilayers is common, several strategies have been developed to achieve monolayer or near-monolayer coverage. mdpi.comresearchgate.net These strategies include using diazonium salts with bulky substituents that sterically hinder multilayer growth, performing the grafting in the presence of radical scavengers, or utilizing ionic liquids as the grafting medium. researchgate.net

Spontaneous grafting offers a simpler alternative that does not require an external electrical potential. This method is effective on a range of substrates, including metals and semiconductors like germanium. wiley-vch.deresearchgate.net The reaction can be initiated by a reducing agent in the solution, or the substrate itself can act as the reducing agent. wiley-vch.de For instance, the site-dependent spontaneous functionalization of this compound has been observed on graphene, where molecules bond covalently to the edges and non-covalently to the basal plane. nih.gov The duration and temperature of the reaction are critical parameters that influence the quality and thickness of the grafted film. researchgate.net

The structure of the resulting films can range from disordered thin organic layers, as observed with scanning tunneling microscopy on gold (Au(111)) surfaces, to more ordered arrangements. sigmaaldrich.com The ability to control film thickness is a significant advantage of using diazonium salts. Research on analogous compounds, such as 4-carboxybenzenediazonium, has demonstrated a linear relationship between the concentration of the diazonium salt and the number of layers grafted onto a glassy carbon electrode. researchgate.netnih.govmdpi.com

Table 1: Research Findings on Concentration-Dependent Film Thickness

| Diazonium Salt Concentration (mmol/L) | Number of Grafted Layers | Substrate | Method |

|---|---|---|---|

| 0.050 | 0.9 | Glassy Carbon Electrode | Cyclic Voltammetry |

| 0.30 | 4.3 | Glassy Carbon Electrode | Cyclic Voltammetry |

Data derived from studies on 4-carboxybenzenediazonium tetrafluoroborate, a structurally similar diazonium salt. nih.govmdpi.com

Characterization of these thin films is crucial for understanding their properties and ensuring successful functionalization. A suite of surface-sensitive techniques is typically employed. X-ray Photoelectron Spectroscopy (XPS) is used to confirm the chemical composition of the grafted layer and the presence of the desired functional groups. researchgate.netnih.gov Atomic Force Microscopy (AFM) provides topographical information, revealing the morphology and smoothness of the film, and can also be used to estimate the film thickness through scratching experiments. researchgate.netrsc.org

Table 2: Surface Characterization Data for Aryl Layers Derived from Diazonium Salts

| Parameter | Value | Substrate | Characterization Method |

|---|---|---|---|

| Surface Coverage | 1.41 x 10⁻¹⁰ mol cm⁻² | Glassy Carbon Electrode | Voltammetry |

| Film Thickness | ~1.2 nm | Gold | Ellipsometry & AFM |

| Film Thickness | ~0.6 - 0.9 nm | Not Specified | Redox Mediators |

Data obtained from studies on analogous aryl diazonium salts, demonstrating typical values for monolayer and thin film characterization. mdpi.comrsc.orgresearchgate.net

These characterization techniques provide a comprehensive understanding of the grafted layers, confirming the success of the functionalization and detailing the structure at the molecular level. The ability to form robust, covalently bound organic films with tunable thickness makes this compound and related diazonium salts powerful tools in surface science. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research of 4 Bromobenzenediazonium Tetrafluoroborate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of 4-bromobenzenediazonium (B8398784) tetrafluoroborate (B81430) and for probing the mechanisms of its reactions. Both ¹H and ¹³C NMR are routinely employed to ensure the purity of the synthesized salt. chemodex.comuni.edu

In mechanistic studies, NMR is invaluable for monitoring reaction progress. For instance, the thermal decomposition of aryldiazonium tetrafluoroborates can be followed to understand the formation of aryl fluorides in the Balz-Schiemann reaction. nih.govacs.org Similarly, monitoring the reaction of diazonium salts with various nucleophiles or in coupling reactions provides real-time information on the consumption of the starting material and the formation of products and intermediates. rsc.orgresearchgate.net Low-temperature NMR experiments have been used to detect transient species like Wheland intermediates in azo-coupling reactions, offering deeper mechanistic understanding. rsc.org

Table 1: Representative NMR Data for Diazonium Salts

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H | 8.9 (s) | D₂O | rsc.org |

| ¹³C | Varies | Not Specified | nih.gov |

| ¹⁹F | Varies | Not Specified | nih.gov |

Note: Specific chemical shifts for 4-bromobenzenediazonium tetrafluoroborate can vary depending on the solvent and experimental conditions. The data presented are illustrative based on related compounds and general knowledge.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of atoms on a modified surface. In the context of this compound, XPS is crucial for characterizing the thin organic films formed when this diazonium salt is grafted onto various substrates, such as gold or carbon materials. acs.orgifremer.fr

XPS analysis can confirm the successful grafting of the 4-bromophenyl group by detecting the characteristic signals for bromine (Br 3d), carbon (C 1s), and nitrogen (N 1s). The high-resolution spectra of these elements provide information about the chemical environment. For example, the N 1s spectrum can distinguish between the diazonium group and other nitrogen-containing species, helping to elucidate the grafting mechanism, which may involve the formation of azo bonds (N=N). ifremer.fr

Raman Spectroscopy for Material Characterization

Raman spectroscopy provides information about the vibrational modes of molecules and is particularly useful for characterizing materials. For this compound, a reference Raman spectrum of the pure compound is available. nih.gov This technique is especially powerful when combined with surface-enhancement techniques (SERS) to study the grafting of the diazonium salt onto metallic nanostructures. ifremer.fr SERS can provide detailed information about the orientation of the grafted molecules and the nature of the bond formed with the surface. ifremer.frresearchgate.net The characteristic vibrational bands of the 4-bromophenyl group can be identified, confirming its presence on the surface.

Scanning Tunneling Microscopy (STM) for Surface Morphology Studies

Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique that allows for the visualization of surfaces at the atomic level. In the study of this compound, STM is employed to investigate the morphology of the organic layers formed on conductive substrates like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.org STM images can reveal the density and distribution of the grafted 4-bromophenyl groups, providing insights into the growth mechanism of the film, such as whether it forms a uniform monolayer or dendritic, multilayered structures. rsc.orgnih.gov This information is critical for understanding how the substituent on the diazonium salt influences the grafting process. rsc.org

UV-Vis Spectroscopy for Reaction Monitoring and Photochemistry

UV-Vis spectroscopy is a versatile tool for monitoring reactions involving this compound and for studying its photochemical properties. The diazonium salt exhibits characteristic absorption bands in the UV region. rsc.orgresearchgate.net The disappearance of these bands can be used to follow the progress of its decomposition or reaction. rsc.org For instance, the kinetics of diazotization reactions can be monitored by observing the appearance of the diazonium absorption bands. rsc.org

Furthermore, UV-Vis spectroscopy is central to investigating the photochemistry of diazonium salts. Although they typically absorb in the UV range, some studies have explored their photochemical reactions under visible light, where absorption is very weak. acs.orgrsc.org This technique is essential for understanding the mechanisms of photo-induced grafting and other photochemical transformations. nih.govnih.govrsc.org

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) is a primary technique for evaluating the thermal stability of energetic materials like diazonium salts. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of decomposition temperatures and enthalpies. For this compound, DSC analysis reveals its thermal decomposition profile. whiterose.ac.ukat.ua

Studies on a range of aryldiazonium tetrafluoroborates have shown that the decomposition temperature is influenced by the nature and position of the substituent on the aromatic ring. chemrxiv.orgresearchgate.net For para-halogen substituted salts, the initial decomposition temperature generally decreases in the order F > Cl > Br > I. chemrxiv.org A study reported an initial decomposition temperature of 140 °C for this compound. whiterose.ac.uk This information is crucial for assessing the safe handling and storage conditions of the compound. whiterose.ac.ukat.uachemrxiv.orgacs.org

Table 2: Thermal Decomposition Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Melting/Decomposition Point | 135-140 °C (dec.) | chemodex.comchemicalbook.com |

Cyclic Voltammetry and Electrochemical Measurements

Cyclic voltammetry (CV) and other electrochemical techniques are fundamental for studying the redox behavior of this compound and for its application in modifying electrode surfaces. The electrochemical reduction of the diazonium salt is an irreversible process that leads to the formation of a highly reactive aryl radical. acs.orgrsc.orgrsc.org This radical can then covalently bond to the electrode surface, forming a stable organic layer. acs.orgresearchgate.netmdpi.com

CV is used to determine the reduction potential of the diazonium salt, which is influenced by the substituent on the aromatic ring. researchgate.net The disappearance of the reduction peak in subsequent voltammetric cycles indicates the passivation of the electrode surface by the grafted layer. researchgate.net These electrochemical methods are not only used to initiate and control the grafting process but also to characterize the properties of the resulting modified surfaces. nih.gov

Theoretical and Computational Investigations of 4 Bromobenzenediazonium Tetrafluoroborate

Computational Studies on Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the complex reaction pathways involving aryldiazonium salts. For 4-bromobenzenediazonium (B8398784) tetrafluoroborate (B81430), theoretical studies have provided significant insights into the mechanisms of surface functionalization and catalyzed organic reactions, particularly those proceeding through radical intermediates.

One of the most extensively studied areas is the functionalization of semiconductor and carbon surfaces. Computational investigations support a mechanism initiated by a single-electron transfer (SET) from the substrate to the diazonium cation. In the case of modifying silicon surfaces, the reaction is proposed to begin with the reduction of the electrophilic 4-bromobenzenediazonium salt by the silicon hydride surface. acs.org This electron transfer leads to the decomposition of the diazonium compound, releasing nitrogen gas (N₂) and forming a highly reactive bromoaryl radical. acs.org The resulting positive charge on the silicon surface is neutralized, leading to the formation of a surface silicon radical (≡Si•). acs.org This surface radical is then capable of participating in further reactions, such as hydrosilylation. acs.org

A similar mechanism has been proposed and computationally investigated for the functionalization of carbon nanotubes. acs.org The process is initiated by the electrochemical reduction of the 4-bromobenzenediazonium salt at the nanotube surface. This generates a 4-bromophenyl radical in close proximity to the nanotube wall, maximizing the probability of covalent attachment and minimizing side reactions like radical dimerization or hydrogen abstraction from the solvent. acs.org The aryl radical attacks the carbon framework of the nanotube, forming a covalent C-C bond and leaving a radical on an adjacent carbon atom, which can then be quenched or react further. acs.org

In the context of photoredox catalysis, computational studies have helped to rationalize the proposed mechanism for reactions such as the C-H arylation of heteroarenes. beilstein-journals.org In a model reaction involving furan (B31954) and 4-bromobenzenediazonium tetrafluoroborate catalyzed by a metal-free porphyrin, the proposed mechanism involves the photoexcited catalyst initiating an electron transfer to the diazonium salt. beilstein-journals.org This leads to the formation of the 4-bromophenyl radical, which then engages in the arylation reaction. beilstein-journals.org

The following table summarizes the key steps in the proposed radical-based reaction mechanism for surface functionalization.

| Step | Description of Process | Key Intermediates |

| 1. Initiation | Single-electron transfer (SET) from a substrate (e.g., silicon surface, carbon nanotube) to the 4-bromobenzenediazonium cation. | Substrate cation radical, [p-Br-PhN₂]• |

| 2. Decomposition | The unstable diazonium radical rapidly decomposes, releasing a stable molecule of nitrogen gas. | 4-bromophenyl radical (p-Br-Ph•), N₂ |

| 3. Covalent Attachment | The highly reactive 4-bromophenyl radical attacks the substrate surface, forming a stable covalent bond. | Covalently attached 4-bromophenyl group |

| 4. Propagation/Termination | A radical may be left on the substrate surface, which can be quenched by the solvent or react further. | Surface radical (e.g., ≡Si•) |

Theoretical Predictions of Electronic Properties in Functionalized Materials

Theoretical and computational studies have been crucial in predicting how the covalent attachment of 4-bromophenyl groups, derived from this compound, alters the electronic properties of various materials. These predictions are vital for designing novel materials for electronic and optoelectronic applications.

Graphene: The functionalization of graphene with aryl diazonium salts, including this compound, is a key strategy for tuning its electronic characteristics. researchgate.net Theoretical models predict that the nature of the substituent on the aromatic ring determines the doping effect on the graphene lattice. researchgate.net The covalent bonding of a 4-bromophenyl group introduces sp³-hybridized carbon atoms into the sp²-conjugated graphene sheet. This disruption of the native lattice is predicted to modify the local density of states (DOS) and shift the Fermi level. Depending on the electron-withdrawing or -donating nature of the functional group, both p-type and n-type doping can be achieved. researchgate.net

The table below summarizes the predicted effects of functionalization on the electronic properties of these materials.

| Material | Predicted Effect of Functionalization | Key Property Change |

| Graphene | Introduction of sp³ defects; charge transfer between the functional group and the graphene sheet. | Modulation of electronic doping (p-type or n-type); shift in Fermi Level. researchgate.net |

| Single-Walled Carbon Nanotubes (SWCNTs) | Creation of localized sp³ defect states within the bandgap. | Altered Density of States (DOS); introduction of new absorption bands; red-shifted photoluminescence. acs.orguni-heidelberg.de |

| Single-Walled Carbon Nanotubes (SWCNTs) | Disruption of the sp² lattice, acting as scattering centers for charge carriers. | Changes in charge carrier mobility; modification of phonon characteristics. uni-heidelberg.decore.ac.uk |

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols for 4-Bromobenzenediazonium tetrafluoroborate to maintain its stability in laboratory settings?

- Methodological Answer : Store the compound in airtight, moisture-free containers at 2–8°C. Avoid exposure to light, strong bases, and oxidizing agents. Decomposition risks increase with humidity; use desiccants in storage units. Always handle in a fume hood with nitrile gloves and protective eyewear .

Q. How should researchers safely manage accidental exposure to this compound during experiments?

- Methodological Answer : For skin contact, rinse immediately with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if needed. In case of eye exposure, flush with saline solution and consult an ophthalmologist. Document incidents and review SDS guidelines for hazard-specific protocols .

Q. What synthetic routes are commonly employed to prepare this compound at laboratory scale?

- Methodological Answer : Diazotize 4-bromoaniline in cold (0–5°C) aqueous HBF₄ (48%) with NaNO₂ under acidic conditions (pH < 2). Precipitate the product using ice-cold diethyl ether, followed by vacuum filtration. Confirm purity via melting point (109–111°C) and NMR spectroscopy .

Advanced Research Questions

Q. How can researchers optimize coupling reactions (e.g., Sandmeyer or Heck-type) using this compound to minimize side-product formation?

- Methodological Answer : Control reaction temperature rigorously (e.g., –10°C for aryl radical generation). Use aprotic solvents (acetonitrile, DMF) and catalytic Cu(I) salts to enhance selectivity. Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 7:3) and isolate products via column chromatography. Kinetic studies suggest pseudo-first-order dependence on diazonium concentration .

Q. What advanced analytical techniques are recommended to resolve discrepancies in reported reaction yields for aryl-aryl couplings involving this compound?

- Methodological Answer : Employ HPLC-MS (C18 column, 0.1% formic acid in H₂O:MeOH gradient) to quantify unreacted diazonium salts and byproducts. Cross-validate with cyclic voltammetry to assess redox stability of intermediates. For trace phenols or isocyanates, use spectrophotometric detection at 450 nm with calibration against gallic acid standards .

Q. What mechanistic insights explain the variable stability of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Polar solvents (e.g., water) accelerate decomposition via hydrolysis, forming 4-bromophenol and N₂ gas. In nonpolar solvents (toluene), the diazonium ion stabilizes through weak ion-pair interactions with BF₄⁻. DFT calculations indicate a lower activation barrier (ΔG‡ ≈ 85 kJ/mol) for decomposition in aqueous media .

Q. How can researchers design experiments to investigate the compound’s role in photo-induced C–H functionalization reactions?

- Methodological Answer : Irradiate the diazonium salt (λ = 365 nm) in the presence of electron-deficient arenes (e.g., nitrobenzene) and a sacrificial reductant (Na₂S₂O₄). Use in situ IR spectroscopy to track N₂ release. Optimize light intensity (10–20 mW/cm²) and reaction time (1–2 h) to achieve >70% yield of biaryl products .

Data Contradiction Analysis

Q. How should conflicting reports on the electrophilicity of this compound in cross-coupling reactions be addressed?

- Methodological Answer : Replicate studies under standardized conditions (solvent, temperature, catalyst loading). Perform Hammett analysis to correlate substituent effects with reaction rates. Compare electrochemical data (E₁/2 values) to quantify electrophilic character. Contradictions may arise from residual moisture or variations in BF₄⁻ counterion purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.